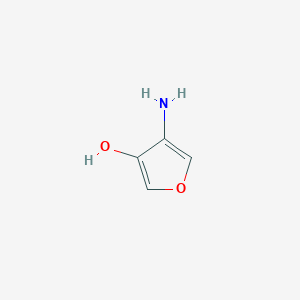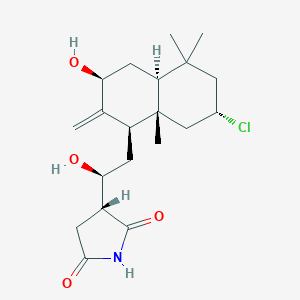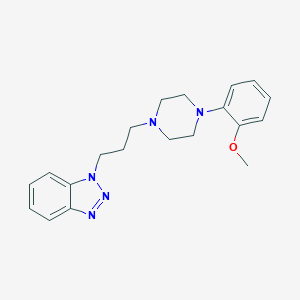
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine (BPP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that contains a benzotriazole moiety, which has been reported to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine is not fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant properties, which could potentially protect against oxidative stress and neurodegeneration. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have anti-inflammatory effects, which could potentially reduce inflammation in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its potential therapeutic applications. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases. However, one limitation of using 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which could make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine. One direction is to further investigate its mechanism of action and how it interacts with the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine in humans.
Méthodes De Synthèse
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylpiperazine with 3-bromopropylbenzotriazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain pure 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine.
Applications De Recherche Scientifique
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine has also been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
156007-21-5 |
|---|---|
Nom du produit |
4-(3-(Benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine |
Formule moléculaire |
C20H25N5O |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]benzotriazole |
InChI |
InChI=1S/C20H25N5O/c1-26-20-10-5-4-9-19(20)24-15-13-23(14-16-24)11-6-12-25-18-8-3-2-7-17(18)21-22-25/h2-5,7-10H,6,11-16H2,1H3 |
Clé InChI |
CMDFESOYJXRUSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCN3C4=CC=CC=C4N=N3 |
Autres numéros CAS |
156007-21-5 |
Synonymes |
4-(3-(benzotriazol-1-yl)propyl)-1-(2-methoxyphenyl)piperazine BPMPP MP 3022 MP-3022 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



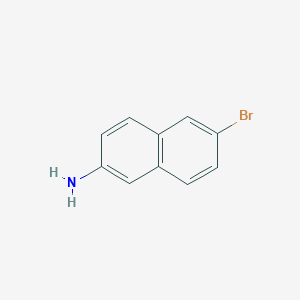

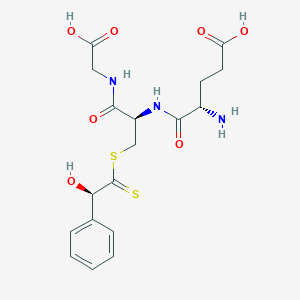


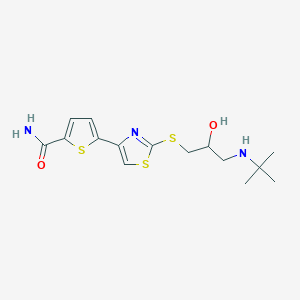
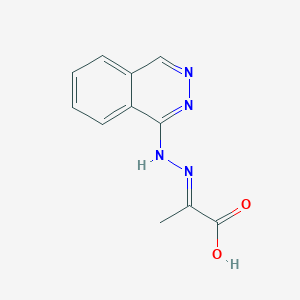
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)

